N,N'-(1-Phenyl-1H-1,2,4-triazole-3,5-diyl)bis(1-phenylmethanimine)
Description
N,N’-(1-Phenyl-1H-1,2,4-triazole-3,5-diyl)bis(1-phenylmethanimine) is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms in the ring
Properties
CAS No. |
62176-92-5 |
|---|---|
Molecular Formula |
C22H17N5 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-[5-(benzylideneamino)-1-phenyl-1,2,4-triazol-3-yl]-1-phenylmethanimine |
InChI |
InChI=1S/C22H17N5/c1-4-10-18(11-5-1)16-23-21-25-22(24-17-19-12-6-2-7-13-19)27(26-21)20-14-8-3-9-15-20/h1-17H |
InChI Key |
KICLNYSIYIMNMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=NC2=NN(C(=N2)N=CC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(1-Phenyl-1H-1,2,4-triazole-3,5-diyl)bis(1-phenylmethanimine) typically involves the reaction of 1-phenyl-1H-1,2,4-triazole-3,5-diamine with benzaldehyde under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux for several hours. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N,N’-(1-Phenyl-1H-1,2,4-triazole-3,5-diyl)bis(1-phenylmethanimine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced forms of the compound .
Scientific Research Applications
N,N’-(1-Phenyl-1H-1,2,4-triazole-3,5-diyl)bis(1-phenylmethanimine) has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of N,N’-(1-Phenyl-1H-1,2,4-triazole-3,5-diyl)bis(1-phenylmethanimine) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1H-1,2,4-triazole: A simpler triazole derivative with similar structural features.
1,2,4-Triazole-3,5-diamine: A precursor used in the synthesis of N,N’-(1-Phenyl-1H-1,2,4-triazole-3,5-diyl)bis(1-phenylmethanimine).
Benzaldehyde: A common reagent used in the synthesis of various triazole derivatives.
Uniqueness
N,N’-(1-Phenyl-1H-1,2,4-triazole-3,5-diyl)bis(1-phenylmethanimine) is unique due to its specific structural arrangement and the presence of both triazole and imine functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
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